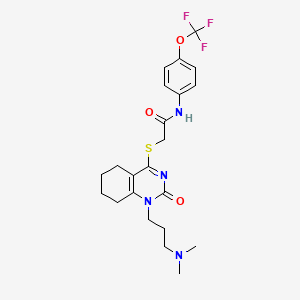
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F3N4O3S and its molecular weight is 484.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide , often referred to as Compound A , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a hexahydroquinazoline core and various functional groups that may enhance its biological activity. This article aims to explore the biological activity of Compound A, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Features
Compound A possesses the following structural characteristics:
- Molecular Formula : C₁₈H₃₁F₃N₄O₂S
- Molecular Weight : Approximately 396.53 g/mol
- Functional Groups :
- Dimethylamino group enhances solubility and biological interaction.
- Trifluoromethoxy group may contribute to lipophilicity and receptor binding.
Research indicates that compounds similar to Compound A exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar quinazoline structures have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis. For instance, studies demonstrate that targeting specific MMP domains can reduce cancer cell migration and invasion .
- EGFR-MAP Kinase Pathway Modulation : Compounds similar to Compound A have been implicated in modulating the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is crucial for cell proliferation and survival in cancer cells .
- Antitumor Activity : Preliminary studies suggest that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the thioether linkage in Compound A is hypothesized to enhance its interaction with biological targets associated with tumor growth .
Table 1: Summary of Biological Activities of Compound A
Case Studies
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that Compound A significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to induction of apoptosis as evidenced by increased caspase activity .
- MMP Inhibition Study : In a study evaluating the effects of quinazoline derivatives on MMP activity, Compound A was found to inhibit MMP-9 effectively, resulting in decreased migration of HT1080 fibrosarcoma cells. This inhibition was measured using a collagen-based migration assay .
- EGFR Pathway Analysis : Further investigations into the signaling pathways affected by Compound A revealed that treatment led to decreased phosphorylation of EGFR and its downstream targets AKT and ERK1/2, indicating a potential role in modulating growth factor signaling pathways associated with tumorigenesis .
属性
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O3S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)33-14-19(30)26-15-8-10-16(11-9-15)32-22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXNUMWELLYRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














